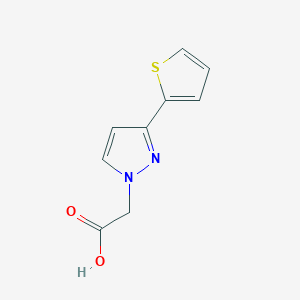

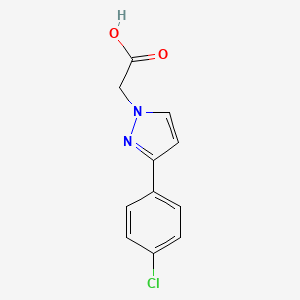

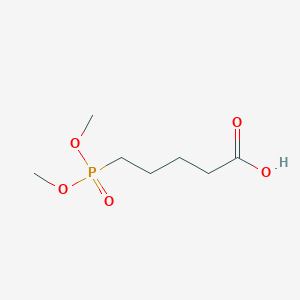

![molecular formula C41H78NO8P B3044029 1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine CAS No. 19805-18-6](/img/structure/B3044029.png)

1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine

Vue d'ensemble

Description

1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine is a type of glycerophospholipid . It is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which both acyl substituents are specified as (9E)-octadecenoyl .

Molecular Structure Analysis

The molecular formula of this compound is C₄₁H₇₈NO₈P . The exact mass is 744.034 . Unfortunately, the specific molecular structure is not provided in the available resources.Chemical Reactions Analysis

The specific chemical reactions involving 1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine are not detailed in the available resources .Applications De Recherche Scientifique

Role in Lipidomics and Metabolomics

DOPE, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, plays a crucial role in lipidomics and metabolomics. It is a type of phosphatidylethanolamine, a major component of biological membranes . Advanced tandem mass spectrometry techniques are used to study the structural details of metabolites and lipids like DOPE .

Use in Drug Delivery Systems

DOPE is often used in the formulation of liposomes or nanoparticles for drug delivery. Its unique physicochemical properties make it ideal for encapsulating both hydrophilic and hydrophobic drugs, enhancing their stability and bioavailability .

Application in Photocatalytic Performance Enhancement

Although not directly related to DOPE, the concept of “doping” in materials science involves modifying the electronic and physicochemical structure of a material to enhance its performance. This concept is widely applied in photocatalytic applications .

Role in Biological Membranes

As a type of phosphatidylethanolamine, DOPE is a crucial component of biological membranes. It helps maintain the structural integrity of cell membranes and plays a role in various cellular processes .

Use in Synthetic Biology

DOPE is used in the field of synthetic biology, particularly in the construction of artificial cells and vesicles. Its ability to spontaneously form bilayer structures under certain conditions is exploited in the creation of synthetic biological systems .

Role in Protein Reconstitution

DOPE has been used for the reconstitution of proteoliposome (PL), which is crucial in the study of protein function and structure .

Mécanisme D'action

Target of Action

DOPE primarily targets lipid nano-particles (LNPs), acting as a helper lipid . LNPs are vehicles for the delivery of nucleic acids and are used in modern gene therapies to treat a wide range of diseases . DOPE is used in combination with cationic phospholipids to increase efficiency during DNA transfection studies as a non-viral method of gene delivery .

Mode of Action

DOPE interacts with its targets through its lipid headgroups. These headgroups associate strongly with lipid tails and carbonyl oxygens of DLin-MC3-DMA, a promising ionizable lipid . This strong association results in the positioning of DLin-MC3-DMA at the surface of the membrane .

Biochemical Pathways

The interaction between DOPE and DLin-MC3-DMA affects the properties of the shell-membranes of LNPs . This interplay between the lipids slows down the lateral diffusion of all simulated bilayers, where a more dramatic decrease of the diffusion rate is observed in membranes with DOPE . This can explain the low water penetration of lipid bilayers with phosphatidylethanolamines .

Pharmacokinetics

It’s known that these properties are strongly influenced by physicochemical parameters

Result of Action

The molecular and cellular effects of DOPE’s action primarily involve changes in the properties of the shell-membranes of LNPs . The strong associations between DOPE and DLin-MC3-DMA result in the positioning of DLin-MC3-DMA at the surface of the membrane . This can lead to a decrease in the diffusion rate and low water penetration of lipid bilayers with phosphatidylethanolamines .

Action Environment

The action, efficacy, and stability of DOPE can be influenced by various environmental factors. It’s worth noting that the effect of doping elements on photocatalytic activity has been studied in other contexts , suggesting that environmental factors can indeed play a role in the action of doped compounds.

Safety and Hazards

Propriétés

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+/t39-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRBNPKJOOWZPW-GPADLTIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine | |

CAS RN |

19805-18-6 | |

| Record name | 1,2-Dielaidoyl-sn-glycero-3-phosphorylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019805186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIELAIDOYLPHOSPHATIDYLETHANOLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5J6MT6H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)

![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)

![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)

![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)

![2,2,3,3,4,4,4-Heptafluoro-1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043965.png)